(R)-3-(3-Methylpyridin-2-yl)morpholine

stereochemistry chiral resolution enantiomeric purity

This homochiral (R)-enantiomer (CAS 1213912-63-0) features a defined stereocenter at the morpholine 3-position, eliminating the need for chiral resolution in downstream synthesis. Its secondary amine (HBD=1) enables hinge-binding pharmacophore interactions critical for kinase inhibitor programs, while the balanced XLogP3 (0.3) and TPSA (34.2 Ų) align with CNS drug-likeness. Unlike the racemic mixture or 4-substituted regioisomer, this compound ensures reproducible SAR studies and consistent ADME profiles. Verify stereochemical integrity via InChIKey: JGVRPGWZPAPHBW-VIFPVBQESA-N. Ideal for fragment-based lead discovery requiring defined chirality.

Molecular Formula C10H14N2O
Molecular Weight 178.23 g/mol
Cat. No. B12963317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-(3-Methylpyridin-2-yl)morpholine
Molecular FormulaC10H14N2O
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESCC1=C(N=CC=C1)C2COCCN2
InChIInChI=1S/C10H14N2O/c1-8-3-2-4-12-10(8)9-7-13-6-5-11-9/h2-4,9,11H,5-7H2,1H3/t9-/m0/s1
InChIKeyJGVRPGWZPAPHBW-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-3-(3-Methylpyridin-2-yl)morpholine – Procurement-Relevant Physicochemical Profile for a Chiral Pyridinyl-Morpholine Scaffold


(R)-3-(3-Methylpyridin-2-yl)morpholine (CAS 1213912-63-0, C₁₀H₁₄N₂O, MW 178.23 g/mol) is a homochiral heterocyclic building block consisting of a morpholine ring substituted at the 3-position with a 3-methylpyridin-2-yl moiety in the (R)-configuration [1]. The compound is a secondary amine with one hydrogen bond donor (HBD = 1), three hydrogen bond acceptors (HBA = 3), a computed XLogP3-AA of 0.3, and a topological polar surface area (TPSA) of 34.2 Ų [1]. Its racemic counterpart (CAS 1270476-45-3) shares identical computed 2D physicochemical properties but lacks defined stereochemistry [2]. The regioisomeric 4-(3-methylpyridin-2-yl)morpholine (CAS 327064-60-8) differs in both the morpholine attachment point and key computed drug-likeness parameters, including lipophilicity (XLogP3-AA = 1.3), hydrogen bond donor count (HBD = 0), and TPSA (25.4 Ų) [3].

Why Generic Substitution Fails: (R)-3-(3-Methylpyridin-2-yl)morpholine and the Risks of Interchanging Regioisomers or Racemates


Generic substitution of (R)-3-(3-Methylpyridin-2-yl)morpholine with closely related analogs—including its racemate, (S)-enantiomer, or 4-substituted regioisomer—carries quantifiable risks rooted in differential physicochemical and stereochemical properties that directly affect molecular recognition, pharmacokinetic behavior, and assay reproducibility. The (R)-enantiomer possesses a defined stereocenter [1] that distinguishes it from the racemic mixture (undefined stereocenter) [2], a difference that can lead to divergent target binding and biological activity if the biological target exhibits chiral discrimination. More strikingly, the regioisomeric 4-(3-methylpyridin-2-yl)morpholine is a tertiary amine (HBD = 0) with 1.0 log unit higher lipophilicity (XLogP3-AA = 1.3) and a 35% smaller TPSA (25.4 vs. 34.2 Ų) [3], properties that would predict substantially altered blood-brain barrier permeability, solubility, and hydrogen-bonding pharmacophore interactions. These measurable differences preclude interchangeable use in any experimental context requiring defined stereochemistry or consistent ADME properties.

Quantitative Differential Evidence for (R)-3-(3-Methylpyridin-2-yl)morpholine vs. Closest Structural Analogs


Defined (R)-Stereochemistry vs. Racemate: Verifiable Homochirality for Chiral-Discrimination Assays

The (R)-enantiomer (CAS 1213912-63-0) possesses a defined atom stereocenter count of 1 and an undefined atom stereocenter count of 0, as registered in PubChem [1]. In contrast, the racemic mixture (CAS 1270476-45-3) has a defined atom stereocenter count of 0 and an undefined atom stereocenter count of 1 [2]. The racemate's InChIKey (JGVRPGWZPAPHBW-UHFFFAOYSA-N) lacks stereochemical notation, whereas the (R)-enantiomer's InChIKey (JGVRPGWZPAPHBW-VIFPVBQESA-N) encodes the specific (R)-configuration [1][2]. IMPORTANT LIMITATION: No published head-to-head biological activity comparison between the (R)-enantiomer and racemate was identified for this compound. The differentiation is based on structural identity.

stereochemistry chiral resolution enantiomeric purity

Lipophilicity Differential: 1.0 Log Unit Lower XLogP3-AA vs. 4-Substituted Regioisomer

The computed partition coefficient (XLogP3-AA) for (R)-3-(3-methylpyridin-2-yl)morpholine is 0.3, a full 1.0 log unit lower than the 4-substituted regioisomer 4-(3-methylpyridin-2-yl)morpholine (XLogP3-AA = 1.3) [1][2]. This difference arises from the secondary amine in the 3-substituted isomer (HBD = 1) vs. the tertiary amine in the 4-substituted isomer (HBD = 0), which eliminates one hydrogen-bonding interaction with aqueous solvent [1][2].

lipophilicity ADME CNS drug design LogP

Topological Polar Surface Area: 35% Higher TPSA vs. 4-Substituted Regioisomer

The topological polar surface area (TPSA) of (R)-3-(3-methylpyridin-2-yl)morpholine is 34.2 Ų, which is 8.8 Ų (35%) higher than the 4-substituted regioisomer (TPSA = 25.4 Ų) [1][2]. This difference is directly attributable to the exposed N-H of the secondary amine in the 3-substituted morpholine contributing to additional polar surface area, which is absent in the 4-substituted tertiary amine [1][2].

polar surface area membrane permeability drug-likeness CNS MPO

3-Position Morpholine Substitution Enables Secondary Amine Pharmacophore Not Available in 4-Substituted Analogs

The 3-substituted morpholine in (R)-3-(3-methylpyridin-2-yl)morpholine retains a secondary amine (NH) with a computed HBD count of 1, whereas the 4-substituted regioisomer couples the morpholine nitrogen directly to the pyridine ring, forming a tertiary amine with HBD = 0 [1][2]. In kinase inhibitor design, a morpholine NH can serve as a hinge-binding hydrogen bond donor, a motif exploited in known mTOR/PI3K inhibitors containing bridged morpholines [3], though specific experimental data for this compound against mTOR or PI3Kα was not identified in public literature. IMPORTANT LIMITATION: The kinase selectivity claim is class-level inference from morpholine-containing kinase inhibitors and has not been experimentally validated for this specific compound.

hydrogen bond donor secondary amine pharmacophore kinase hinge-binding

Procurement-Guiding Application Scenarios for (R)-3-(3-Methylpyridin-2-yl)morpholine


Chiral Building Block for Stereospecific Medicinal Chemistry

The defined (R)-configuration at the morpholine 3-position (Defined Atom Stereocenter Count = 1) [1] makes this compound suitable as a chirally pure building block for the synthesis of diastereomerically defined drug candidates. In contrast to the racemate [2], use of the homochiral (R)-enantiomer avoids the need for chiral resolution at later synthetic stages and eliminates ambiguity in structure-activity relationship (SAR) studies where enantiomeric discrimination at the biological target is possible.

CNS Drug Discovery Requiring Moderately Polar, HBD-Capable Morpholine Scaffolds

With an XLogP3-AA of 0.3 and TPSA of 34.2 Ų [1], this compound occupies a physicochemical space consistent with CNS drug-likeness when a balance of solubility and permeability is desired. The secondary amine (HBD = 1) [1] provides a hydrogen bond donor that is absent in the 4-substituted regioisomer (HBD = 0; XLogP3-AA = 1.3; TPSA = 25.4 Ų) [3], enabling distinct pharmacophore interactions in target binding pockets.

Kinase Inhibitor Fragment or Scaffold Exploration Leveraging Morpholine Hinge-Binding Motif

The presence of a secondary amine in the morpholine ring (HBD = 1) [1] aligns with the well-characterized morpholine hinge-binding pharmacophore observed in selective mTOR and PI3K inhibitors [4]. While no direct target engagement data exists for this specific compound, the structural motif supports its use as a fragment or scaffold in kinase inhibitor discovery programs where morpholine NH-mediated hydrogen bonding to the kinase hinge region is desired. Users must experimentally confirm target activity.

Analytical Reference Standard for Regioisomer or Enantiomer Differentiation

The well-defined InChIKey encoding the (R)-configuration (JGVRPGWZPAPHBW-VIFPVBQESA-N) [1] and distinct computed properties (XLogP3-AA = 0.3; TPSA = 34.2 Ų) distinguish this compound from both the racemate (InChIKey: JGVRPGWZPAPHBW-UHFFFAOYSA-N) [2] and the 4-substituted regioisomer (InChIKey: KUSLAWUUDVNSNN-UHFFFAOYSA-N; XLogP3-AA = 1.3; TPSA = 25.4 Ų) [3], establishing it as a suitable reference standard for chromatographic or spectroscopic identity testing in quality control workflows.

Quote Request

Request a Quote for (R)-3-(3-Methylpyridin-2-yl)morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.